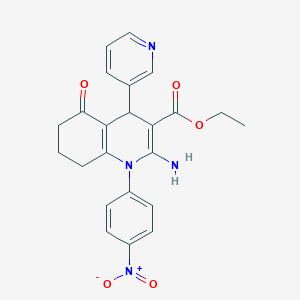![molecular formula C21H21NO2 B393322 10-CYCLOPENTYLIDEN-4-(2-METHYLPHENYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE](/img/structure/B393322.png)
10-CYCLOPENTYLIDEN-4-(2-METHYLPHENYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is known for its potential biological activities and has been the subject of various scientific studies. Its molecular formula is C21H21NO2, and it has a molecular weight of 319.4 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a multi-step process. One common method starts with the Diels-Alder reaction of furan and furan-2,5-dione, followed by treatment with hydrazine (80% aqueous solution) . The resulting compound undergoes acylation reactions to form the final product. The reaction conditions often include heating under reflux with acetic anhydride and subsequent purification through column chromatography using a chloroform/methanol eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity through advanced purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the aza and cyclopentylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi.
Medicine: Research indicates its potential antitumor properties, making it a candidate for cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers.
Wirkmechanismus
The mechanism of action of 10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-OCTYLOXY-10-OXA-4-AZA-TRICYCLO[5.2.1.02,6]DEC-8-ENE-3,5-DIONE : This compound has a similar tricyclic structure but with different substituents, leading to distinct biological activities .
- BENZOIC ACID 3,5-DIOXO-10-OXA-4-AZA-TRICYCLO[5.2.1.02,6]DEC-8-EN-4-YL ESTER : Another related compound with variations in the functional groups, affecting its chemical reactivity and applications .
Uniqueness
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties. Its potential as an antimicrobial and antitumor agent highlights its significance in scientific research .
Eigenschaften
Molekularformel |
C21H21NO2 |
|---|---|
Molekulargewicht |
319.4g/mol |
IUPAC-Name |
10-cyclopentylidene-4-(2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H21NO2/c1-12-6-2-5-9-16(12)22-20(23)18-14-10-11-15(19(18)21(22)24)17(14)13-7-3-4-8-13/h2,5-6,9-11,14-15,18-19H,3-4,7-8H2,1H3 |
InChI-Schlüssel |
OMWHWNXMGRTOLH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


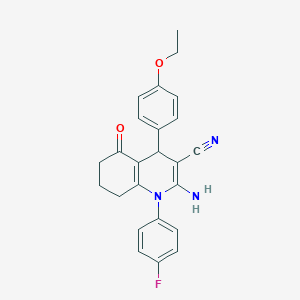
![2-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393242.png)
![N-benzyl-2-({6-[(4-chlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B393244.png)
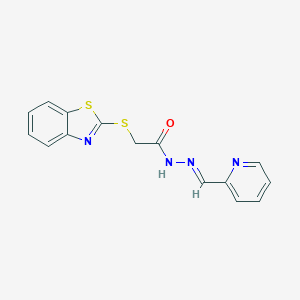
![2,4-dichloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B393249.png)
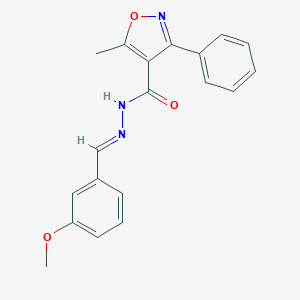
![2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol](/img/structure/B393254.png)
![5-(3-ethoxy-4-hydroxy-5-iodophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393255.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B393257.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393258.png)
![5-(4-ethoxy-3-iodo-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393259.png)
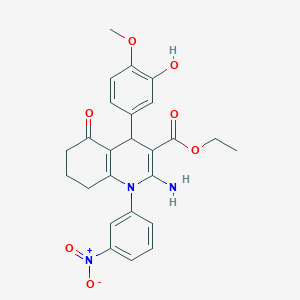
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B393261.png)
